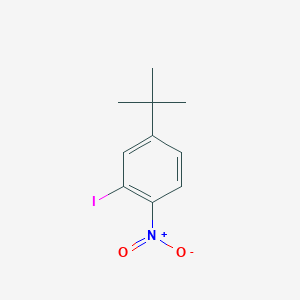
4-(Tert-butyl)-2-iodo-1-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Tert-butyl)-2-iodo-1-nitrobenzene is an organic compound with the molecular formula C10H12INO2. It is a derivative of benzene, where the benzene ring is substituted with a tert-butyl group, an iodine atom, and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl)-2-iodo-1-nitrobenzene typically involves the nitration of 4-(Tert-butyl)-2-iodotoluene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to prevent over-nitration and decomposition of the product. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction parameters and minimizing the risk of hazardous by-products.
化学反応の分析
Types of Reactions
4-(Tert-butyl)-2-iodo-1-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The tert-butyl group can undergo oxidation to form tert-butyl alcohol or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used along with hydrogen gas. Alternatively, metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products
Substitution: Products depend on the nucleophile used, such as 4-(Tert-butyl)-2-methoxy-1-nitrobenzene when using sodium methoxide.
Reduction: 4-(Tert-butyl)-2-iodo-1-aminobenzene is formed upon reduction of the nitro group.
Oxidation: Oxidation of the tert-butyl group can yield 4-(Tert-butyl)-2-iodo-1-nitrobenzyl alcohol.
科学的研究の応用
4-(Tert-butyl)-2-iodo-1-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein labeling due to its reactive iodine and nitro groups.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 4-(Tert-butyl)-2-iodo-1-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, potentially leading to cytotoxic effects. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The tert-butyl group provides steric hindrance, affecting the compound’s overall reactivity and stability.
類似化合物との比較
Similar Compounds
4-(Tert-butyl)-2-iodotoluene: Similar structure but lacks the nitro group, making it less reactive in certain chemical reactions.
4-(Tert-butyl)-2-nitrotoluene: Lacks the iodine atom, affecting its reactivity in nucleophilic substitution reactions.
4-(Tert-butyl)-2-iodo-1-aminobenzene: The reduced form of 4-(Tert-butyl)-2-iodo-1-nitrobenzene, with different chemical properties and applications.
Uniqueness
This compound is unique due to the presence of both an iodine atom and a nitro group on the benzene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry.
特性
分子式 |
C10H12INO2 |
|---|---|
分子量 |
305.11 g/mol |
IUPAC名 |
4-tert-butyl-2-iodo-1-nitrobenzene |
InChI |
InChI=1S/C10H12INO2/c1-10(2,3)7-4-5-9(12(13)14)8(11)6-7/h4-6H,1-3H3 |
InChIキー |
OZXXNJXAGKBWPI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1)[N+](=O)[O-])I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-6-[(3-methyloxetan-3-yl)methoxy]pyridine-3-sulfonamide](/img/structure/B13880516.png)
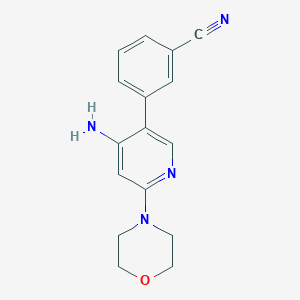
![6-benzyl-2-pyrimidin-5-yl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13880543.png)
![Acetic acid;2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoic acid](/img/structure/B13880545.png)
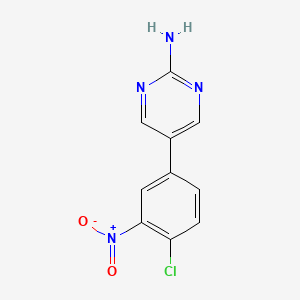
![4-Hydroxy-5-phenyl-7H-thieno[2,3-B]pyridin-6-one](/img/structure/B13880557.png)
![2-Phenyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B13880558.png)

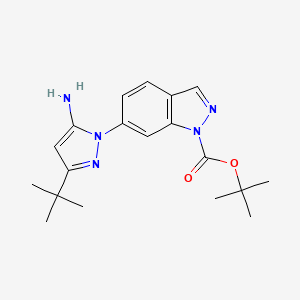
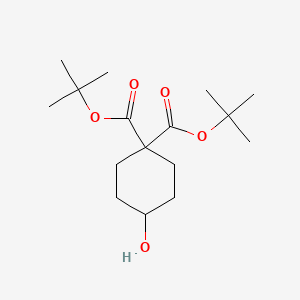
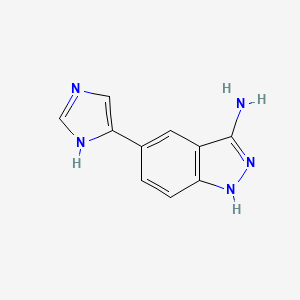
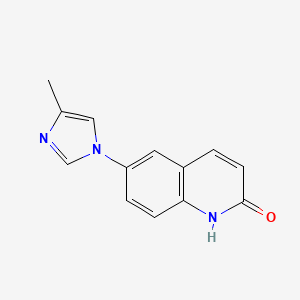
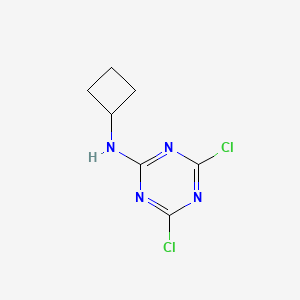
![Ethyl 4-[2-(acetylamino)-3-aminophenoxy]butanoate](/img/structure/B13880598.png)
